Cyclohexanecarboxylic acid
Description
Cyclohexanecarboxylic acid (CHCA, C₇H₁₂O₂, molecular weight: 128.17 g/mol) is a saturated cyclic carboxylic acid with a pKa of 4.82 and a logP value of 1.88, indicating moderate hydrophobicity . It exists as a liquid at room temperature with a melting point of 31–32°C . Industrially, CHCA is synthesized via catalytic hydrogenation of benzoic acid, though challenges such as high pressure and solvent-free conditions limit scalability . It serves as a key intermediate in pharmaceuticals (e.g., praziquantel synthesis) and agrochemicals, and as a flavoring agent in foods like sour cheeses and tropical fruit formulations . CHCA derivatives, such as esters and amides, are widely used in organic synthesis .
Structure
3D Structure
Properties
IUPAC Name |
cyclohexanecarboxylic acid | |
|---|---|---|
| Source | PubChem | |
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InChI |
InChI=1S/C7H12O2/c8-7(9)6-4-2-1-3-5-6/h6H,1-5H2,(H,8,9) | |
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| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZNMSOFKMUBTKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8059180 | |
| Record name | Cyclohexanecarboxylic acid | |
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Molecular Weight |
128.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Odorless solid or liquid with a valerian odor; mp = 29 deg C; [Merck Index] White crystalline solid; mp = 29-31 deg C; [Sigma-Aldrich MSDS], Solid, White solid; rum, raisins, fruity, fatty sweet odour | |
| Record name | Cyclohexanecarboxylic acid | |
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| Record name | Cyclohexanecarboxylic acid | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/894/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Boiling Point |
232.00 to 233.00 °C. @ 760.00 mm Hg | |
| Record name | Cyclohexanecarboxylic acid | |
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Solubility |
4.6 mg/mL at 25 °C, Slightly soluble in water; miscible in fat, Miscible at room temperature (in ethanol) | |
| Record name | Cyclohexanecarboxylic acid | |
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| Record name | Cyclohexanecarboxylic acid | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/894/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Density |
1.029-1.037 | |
| Record name | Cyclohexanecarboxylic acid | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/894/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Vapor Pressure |
0.03 [mmHg] | |
| Record name | Cyclohexanecarboxylic acid | |
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CAS No. |
98-89-5, 50825-29-1 | |
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| Record name | CYCLOHEXANECARBOXYLIC ACID | |
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Melting Point |
31 - 32 °C | |
| Record name | Cyclohexanecarboxylic acid | |
| Source | Human Metabolome Database (HMDB) | |
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| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Preparation Methods
Alkaline Hydrolysis Under High-Temperature Conditions
The hydrolysis of nitriles to carboxylic acids is a widely adopted method for CCA synthesis. In Example 19 of the patent WO2013007712A1, l-(2-ethyl-butyl)-cyclohexanecarbonitrile undergoes hydrolysis using aqueous sodium hydroxide (50% solution) in a nickel-lined autoclave at 250°C for 22 hours. The reaction achieves a 93.9% molar yield of CCA, with residual nitrile (0.3% area) and intermediate amide (0.9% area) detected via GC-FID. This method’s efficacy stems from the autoclave’s ability to maintain high pressure (30.6 barg) and temperature, which accelerates the hydrolysis kinetics.
Table 1: Key Parameters for Alkaline Hydrolysis of Nitriles
Acidic Workup and Product Isolation
Post-hydrolysis, the reaction mixture is acidified to pH < 2 using hydrochloric acid (25%), enabling phase separation. Heptane extraction followed by azeotropic drying yields a product solution containing 97.7% area CCA. This step highlights the importance of pH control in minimizing emulsification and maximizing recovery.
Catalytic Hydrogenation of Benzoic Acid
Supercritical CO₂-Mediated Hydrogenation
The hydrogenation of benzoic acid in supercritical CO₂ (scCO₂) represents a solvent-free, energy-efficient route. As reported by Chaudhari et al., palladium-charcoal catalysts facilitate this reaction at 323 K and 10 bar H₂ pressure, achieving near-quantitative conversion. scCO₂ enhances mass transfer by reducing viscosity and increasing hydrogen solubility, thereby accelerating reaction rates by 40% compared to conventional solvents.
Table 2: Hydrogenation Performance in scCO₂ vs. Traditional Solvents
| Condition | scCO₂ System | Traditional Solvent |
|---|---|---|
| Temperature | 323 K | 373–423 K |
| Pressure (H₂) | 10 bar | 50–100 bar |
| Conversion | 99% | 85–92% |
| Selectivity to CCA | >99% | 89–95% |
| Catalyst Loading | 1 mol% Pd/C | 5 mol% Pd/C |
Molten-State Hydrogenation
Benzoic acid’s low melting point (122°C) allows hydrogenation in its molten state without solvents. Nickel-based catalysts (e.g., Raney Ni) operated at 180°C and 75 bar H₂ pressure achieve 98% yield within 24 hours. This method eliminates solvent recovery steps but requires specialized equipment to handle corrosive molten acids.
Halogenation-Acylation Sequential Routes
Halogenation with PX₃ or SOX₂
Patent WO2013007712A1 details a multistep synthesis starting with this compound derivatives. Halogenation using PX₃ (X = Cl, Br) in the presence of trialkylamines produces acyl halides, which subsequently react with bis(2-aminophenyl)disulfide. Reduction of the disulfide linkage with triphenylphosphine or sodium borohydride yields thiol intermediates, which are acylated to form CCA derivatives.
Process Optimization and Byproduct Management
The halogenation step generates up to 21.2% unconverted nitrile, necessitating iterative recycling. Example 19 demonstrates that extending the aging time to 10 hours at 204°C reduces nitrile content to 0.3%. Neutralization with HCl (25%) and heptane extraction isolates CCA with 98.4% purity.
Alternative Synthetic Pathways
Chemical Reactions Analysis
Conversion to Cyclohexanecarbonyl Chloride
CHCA undergoes typical carboxylic acid reactions, such as conversion to its acid chloride (cyclohexanecarbonyl chloride ) using halogenating agents (e.g., SOCl₂, PCl₅). This derivative is pivotal in synthesizing esters, amides, and pharmaceuticals . For example, it is acylated with bis(2-aminophenyl)disulfide in drug intermediate synthesis, followed by reduction and further functionalization .
Oxidation to Cyclohexene
CHCA can be oxidized to cyclohexene , though specific conditions are sparingly detailed in literature. Industrial processes often employ catalytic dehydrogenation or oxidative agents, leveraging the compound’s cyclohexane backbone .
Biodegradation in Environmental Systems
CHCA is degraded by acclimated activated sludge via first-order kinetics, with >90% degradation achieved within 120 hours . Key parameters include:
| Parameter | Optimal Value | Effect on Degradation Rate |
|---|---|---|
| pH | 10 | Maximizes rate |
| Temperature | 30–40°C | Increases efficiency |
| Dissolved Oxygen | >2 mg/L | Enhances microbial activity |
The rate constant (k_d) decreases at higher CHCA concentrations due to microbial inhibition .
Pharmaceutical Derivatives
CHCA derivatives, such as piperdinyl-oxy-cyclohexanecarboxylic acid , are key motifs in drug discovery. For instance, DGAT1 inhibitors incorporating this moiety show high selectivity (>100 biological targets screened) and efficacy in reducing lipid levels in vivo .
Scientific Research Applications
Pharmaceutical Applications
- Precursor for Drug Synthesis : Cyclohexanecarboxylic acid serves as a precursor for several pharmaceutical compounds, notably in the synthesis of polyketide antibiotics like phoslactomycins. It is also involved in the production of caprolactam, a precursor for nylon-6 .
- Therapeutic Agents : Derivatives of this compound have been studied for their therapeutic potential. For instance, certain derivatives act as positive allosteric modulators of metabotropic glutamate receptors, which are relevant in treating neurological disorders .
- Analytical Chemistry : The compound is utilized in determining complex binding constants with cyclodextrins, aiding in drug formulation and delivery systems .
Agricultural Applications
This compound derivatives are employed as raw materials for agricultural chemicals. Their ability to form esters and amides allows for the development of herbicides and pesticides that are more effective and environmentally friendly .
Material Science Applications
- Plasticizers : this compound derivatives have been identified as effective plasticizers in polymer formulations. They improve the flexibility and durability of materials used in various applications, including packaging and construction .
- Functional Chemicals : The compound is also used in producing functional chemicals that enhance the properties of polymers and other materials .
Case Study 1: Pharmaceutical Development
A study demonstrated the synthesis of a this compound derivative that exhibited significant activity as a positive modulator of metabotropic glutamate receptor subtype 4 (mGluR4). This research highlights the potential of this compound derivatives in developing new treatments for neurological conditions.
Case Study 2: Agricultural Innovation
Research on this compound-based herbicides showed improved efficacy compared to traditional herbicides, suggesting that these derivatives can minimize environmental impact while maintaining agricultural productivity.
Data Table: Summary of Applications
| Application Area | Specific Uses | Notable Compounds/Derivatives |
|---|---|---|
| Pharmaceuticals | Precursor for antibiotics, drug formulations | Phoslactomycins, Caprolactam |
| Agriculture | Herbicides, pesticides | Various cyclohexane derivatives |
| Material Science | Plasticizers, functional chemicals | This compound esters |
Mechanism of Action
The mechanism of action of cyclohexanecarboxylic acid involves its interaction with various molecular targets and pathways. For instance, it undergoes microbial degradation to form para-hydroxybenzoic acid . In rat liver extracts, it converts to hippuric acid through aromatization . These transformations highlight its role in metabolic processes and its potential impact on biological systems.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Reactivity and Derivatives
- Cyclohex-1-ene-carboxylic Acid : An unsaturated analogue with a double bond, synthesized via microbial metabolism . Less stable than CHCA due to unsaturation.
- 2-Oxothis compound : A ketone-containing derivative used in anaerobic bacterial studies; higher reactivity due to carbonyl group .
- This compound Chloride : Key intermediate in acylations; used to synthesize heterocyclic compounds (e.g., benzothiazolamides) .
Table 1: Physical and Chemical Properties
| Property | This compound | Benzoic Acid | Valproic Acid |
|---|---|---|---|
| Molecular Weight (g/mol) | 128.17 | 122.12 | 144.21 |
| pKa | 4.82 | 4.2 | 4.8 |
| Physical State (RT) | Liquid | Solid | Liquid |
| logP | 1.88 | 1.87 | 2.75 |
| Key Application | Pharma intermediate, flavor | Preservative | Anticonvulsant |
Table 2: Toxicity and Functional Comparison
Biological Activity
Cyclohexanecarboxylic acid (CHCA), a cyclic carboxylic acid, has garnered attention due to its diverse biological activities. This article provides an in-depth review of its pharmacological properties, mechanisms of action, and relevant case studies.
1. Antimicrobial Activity
This compound has demonstrated significant antimicrobial properties. Research indicates that it inhibits the growth of various pathogenic bacteria, potentially by disrupting their membrane integrity and metabolic processes .
2. Antioxidant Properties
The compound exhibits antioxidant activity, which is crucial for mitigating oxidative stress in biological systems. This property is attributed to its ability to scavenge free radicals and enhance the body's endogenous antioxidant defenses .
3. Anti-inflammatory Effects
Studies have shown that CHCA can modulate inflammatory responses, making it a candidate for therapeutic applications in inflammatory diseases. It appears to inhibit pro-inflammatory cytokine production, thereby reducing inflammation .
The biological activities of this compound are mediated through several mechanisms:
- Membrane Disruption : CHCA alters the fluidity and permeability of microbial membranes, leading to cell lysis.
- Enzyme Inhibition : It inhibits enzymes involved in the synthesis of bacterial cell walls and other critical pathways.
- Signal Transduction Modulation : The compound may interfere with signaling pathways that regulate inflammation and oxidative stress responses .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 0.5 mg/mL for both bacteria, showcasing its potential as a natural preservative in food products .
Case Study 2: Anti-inflammatory Action
In an animal model of arthritis, administration of CHCA significantly reduced paw swelling and joint inflammation compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells in treated animals .
Pharmacokinetics
This compound is rapidly absorbed and metabolized in vivo. Its bioavailability varies across species, with studies indicating approximately 100% bioavailability in rats and dogs, while it is lower in monkeys (68%) due to differences in metabolic pathways .
Toxicological Profile
Toxicity studies indicate that this compound has low acute toxicity via dermal routes but shows irritative effects on skin and eyes at higher concentrations . The No Observed Adverse Effect Level (NOAEL) is established at 150 mg/kg body weight per day based on chronic exposure studies.
Q & A
Q. What are the optimal laboratory conditions for synthesizing cyclohexanecarboxylic acid?
this compound can be synthesized via oxidation of cyclohexanol using sodium dichromate in the presence of sulfuric acid . Key considerations include:
- Reagent ratios : Maintain stoichiometric balance to avoid side reactions.
- Temperature control : Exothermic reactions require cooling to prevent thermal runaway.
- Purification : Post-synthesis, use recrystallization in a solvent system (e.g., ethanol-water) to isolate pure crystals, leveraging its low water solubility (2.01 g/L at 15°C) .
Q. What safety protocols are essential for handling this compound?
- PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of aerosols .
- Spill management : Absorb spills with diatomaceous earth and decontaminate surfaces with ethanol .
- Storage : Store at -20°C in airtight containers for long-term stability; avoid exposure to strong acids/oxidizers .
Q. How can researchers confirm the purity of this compound post-synthesis?
- Melting point analysis : Compare observed melting point (30–32°C) with literature values .
- Chromatography : Use HPLC or TLC with a polar stationary phase to detect impurities.
- Spectroscopic methods : IR spectroscopy to identify carboxylic acid O-H stretches (~2500–3300 cm⁻¹) and C=O stretches (~1700 cm⁻¹) .
Advanced Research Questions
Q. How can contradictions in reported physicochemical data (e.g., melting point, solubility) be resolved?
Discrepancies often arise from differences in sample purity or measurement techniques. For example:
- Melting point : Pure samples melt at 30–32°C , but impurities can depress this range.
- Solubility : Low water solubility (2.01 g/L at 15°C) vs. higher solubility in organic solvents like ethanol. Mitigation strategies include cross-referencing multiple sources (e.g., NIST data ) and validating methods via collaborative studies.
Q. What advanced techniques characterize the conformational dynamics of this compound?
- NMR spectroscopy : Analyze axial-equatorial isomerism in derivatives using coupling constants (e.g., J values for chair-flip transitions) .
- Computational modeling : Density Functional Theory (DFT) to predict energy barriers for ring inversion .
- X-ray crystallography : Resolve crystal packing effects on cyclohexane ring geometry .
Q. How can green chemistry principles improve the sustainability of this compound synthesis?
- Catalyst optimization : Replace toxic dichromates with enzymatic or metal-free catalysts .
- Solvent selection : Use biodegradable solvents (e.g., cyclopentyl methyl ether) instead of halogenated solvents.
- Waste management : Implement closed-loop systems to recover unreacted starting materials .
Q. What strategies address environmental persistence of this compound in aquatic systems?
- Biodegradation studies : Screen microbial consortia capable of metabolizing the compound under aerobic/anaerobic conditions .
- Adsorption techniques : Use activated carbon or biochar to sequester the acid from wastewater .
- Photocatalytic degradation : TiO₂-based catalysts under UV light to mineralize the compound .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
